NK3 Receptor Binding Affinity: 3-Methoxy Derivative vs. 3-Methyl Analog
The 3-methoxy-2-phenylquinoline-4-carbohydrazide derivative demonstrates ~2.3-fold higher binding affinity for the human NK3 receptor compared to the corresponding 3-methyl analog. This difference is attributable to the electron-donating and hydrogen-bond-accepting properties of the methoxy group [1].
| Evidence Dimension | NK3 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | 3.7 nM (3-methoxy derivative, BDBM50194582) |
| Comparator Or Baseline | 8.4 nM (3-methyl analog, BDBM50194585) |
| Quantified Difference | ~2.3-fold higher affinity for 3-methoxy derivative |
| Conditions | Displacement of [125I]neurokinin B from cloned human NK3 receptor expressed in CHO cells |
Why This Matters
Higher receptor binding affinity enables lower dosing requirements and potentially wider therapeutic windows in preclinical NK3-targeting studies.
- [1] BindingDB Entry: BDBM50194582 (3-methoxy derivative, IC50 = 3.7 nM) and BDBM50194585 (3-methyl analog, IC50 = 8.4 nM) at human NK3 receptor. View Source
